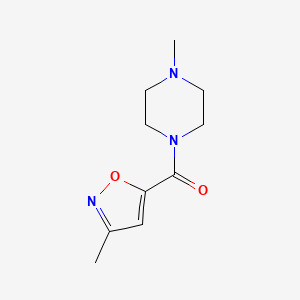
(2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry.
作用機序
(2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone binds to a specific site on the NMDA receptor, known as the glycine site, and enhances the activity of the receptor. This leads to an increase in the influx of calcium ions into the neuron, which can activate various intracellular signaling pathways and ultimately result in changes in synaptic plasticity.
Biochemical and Physiological Effects:
(2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone has also been shown to have neuroprotective effects, potentially making it a valuable tool for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone in lab experiments is its high potency and selectivity for the NMDA receptor glycine site. This allows for precise modulation of NMDA receptor activity, which can be useful for investigating various physiological and pathological processes. However, one limitation of using (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone is its relatively short half-life, which can make it difficult to maintain a consistent level of (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone in the brain over an extended period of time.
将来の方向性
There are several potential future directions for research involving (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone. One area of interest is the development of novel drugs that target the NMDA receptor glycine site, potentially leading to new treatments for neurological and psychiatric disorders. Another area of interest is the investigation of the role of (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone in synaptic plasticity and learning and memory processes, which could have implications for the development of cognitive enhancers. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone and its potential applications in scientific research.
合成法
The synthesis of (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone involves the reaction of 2-ethylpiperidine with 3-methyl-5-isoxazolecarboxylic acid chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
(2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone has been widely used in scientific research to investigate the mechanisms of action of various neurotransmitters and drugs. Specifically, (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. (2-Ethylpiperidino)(3-methyl-5-isoxazolyl)methanone has also been used to study the effects of various drugs on the brain, including opioids and psychostimulants.
特性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-6-4-5-7-14(10)12(15)11-8-9(2)13-16-11/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWGAIQIIIRTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)

methanone](/img/structure/B7478270.png)


![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)

![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)